3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,4-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a benzamide moiety at position 2. The benzamide component is further substituted with 3,4-dimethoxy groups, which contribute to its electronic and steric properties. This compound belongs to a class of molecules under investigation for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-13-7-6-10(9-14(13)26-2)15(22)18-17-20-19-16(27-17)11-4-3-5-12(8-11)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEDQDQDUAQTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates both a thiadiazole moiety and a benzamide structure. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's structure can be represented as follows:
- Molecular Formula : C₁₇H₁₄N₄O₅S
- Chemical Structure :
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action. The following sections summarize key findings regarding its biological activities.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. Specifically, it promotes phosphatidylserine exposure on the outer membrane and cytochrome c release from mitochondria, leading to caspase activation (caspase-9 and caspase-3) .
- In silico studies suggest that the compound may intercalate with DNA, forming adducts that could contribute to its cytotoxic effects .
-
In Vitro Studies :
- Various derivatives of thiadiazole have demonstrated significant antiproliferative activity against several human cancer cell lines. For instance, compounds structurally related to this compound exhibited IC₅₀ values ranging from 0.20 μM to 10 μM against different cancer types .
- A study reported that certain thiadiazole derivatives had selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells .
Antimicrobial Activity
Research into the antimicrobial properties of thiadiazole derivatives indicates that they exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria . The compound's nitrophenyl group may enhance its interaction with bacterial targets.
Case Studies
-
Thiadiazole Derivatives :
- A series of new thiadiazole derivatives were synthesized and tested for their biological activity. Some derivatives showed promising results with IC₅₀ values as low as 0.74 μg/mL against various cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer) .
- Notably, compounds with structural similarities to this compound demonstrated significant anticancer activity with selectivity for malignant cells over non-cancerous cells.
- Mechanistic Insights :
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.74 | Apoptosis induction |
| Compound B | MCF-7 | 1.02 | DNA intercalation |
| Compound C | SK-OV-3 | 19.5 | Caspase activation |
| This compound | A549 | TBD | TBD |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is with a molecular weight of approximately 386.4 g/mol. The compound features a thiadiazole ring that is known for its biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The results indicated that these compounds exhibit significant cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in oncology .
Case Study: Antiproliferative Effects
A specific study investigated the synthesis of new thiadiazole derivatives and their effects on cancer cell lines. The findings demonstrated that certain derivatives showed enhanced antiproliferative activity compared to standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiadiazole ring could significantly influence the biological activity .
Anticonvulsant Properties
The 1,3,4-thiadiazole moiety has also been recognized for its anticonvulsant properties. Research indicates that compounds containing this scaffold can effectively reduce seizure activity in animal models. For example, studies employing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models showed that several thiadiazole derivatives exhibited potent anticonvulsant effects .
Case Study: Anticonvulsant Activity Assessment
In a detailed investigation, researchers synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity using established animal models. The results indicated that specific substitutions on the thiadiazole ring led to enhanced anticonvulsant efficacy without significant neurotoxicity. Notably, compounds with methoxy substitutions demonstrated promising results in protecting against seizures at lower dosages .
The biological activity of this compound extends beyond anticancer and anticonvulsant effects. Other notable activities include:
- Antidiabetic : Some derivatives have shown potential in glucose regulation and insulin sensitivity improvement.
- Anti-inflammatory : Thiadiazole compounds have been evaluated for their ability to reduce inflammation markers in various models.
- Antiviral : Preliminary studies suggest efficacy against certain viral infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Pharmacological Activity
Anticancer Activity :
- The target compound’s nitro group may enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition. Comparatively, bromo-substituted derivatives (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit 100% protection against mortality in murine models at 60 mg/kg, suggesting bromine’s superior potency in apoptosis induction .
- Pyridinyl-substituted analogs (e.g., 4c) demonstrate moderate activity, likely due to their ability to mimic nucleotide bases .
- Antimicrobial Activity: N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives show broad-spectrum activity against Bacillus anthracis and Staphylococcus aureus, outperforming standard drugs .
Antioxidant Activity :
Spectroscopic and Physicochemical Properties
- NMR/IR Data: The target compound’s ¹H-NMR would show aromatic protons from the 3-nitrophenyl (δ 8.0–8.5 ppm) and dimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃) groups, distinct from chloro analogs (δ 7.5–7.8 ppm for C-Cl) . IR spectra would display C=O stretches (~1680 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
Solubility and Stability :
Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a thiadiazole precursor with a benzamide derivative. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with POCl₃ (90°C, 3 hours) to generate the 1,3,4-thiadiazole core .
- Amide bond formation : Reacting 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 3,4-dimethoxybenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Critical parameters : Solvent choice (e.g., DCM vs. DMF), temperature control (0–25°C for coupling), and stoichiometric ratios (1:1.2 for amine:benzoyl chloride) to minimize side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm). IR spectroscopy confirms C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₇H₁₄N₄O₅S; expected [M+H]⁺: 387.0756) .
- X-ray crystallography : To resolve 3D conformation, particularly the orientation of the nitro group relative to the thiadiazole ring .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Computational studies : Density Functional Theory (DFT) calculations to map electron density distribution. The nitro group’s electron-withdrawing nature reduces nucleophilicity at the thiadiazole ring, while methoxy groups donate electrons via resonance, stabilizing the benzamide moiety .
- Bioactivity correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) against analogs with substituent variations (e.g., replacing nitro with methyl). Data from similar compounds show nitro groups enhance binding to hydrophobic pockets in enzymes like EGFR .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay standardization : Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Mechanistic studies : Use competitive binding assays (e.g., SPR or ITC) to validate target engagement. For example, conflicting cytotoxicity data may arise from off-target effects, which can be clarified via proteomics profiling .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Scaffold modifications : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to enhance metabolic stability .
- Substituent optimization : Introduce halogen atoms (e.g., Cl or F) at the benzamide’s 2-position to improve membrane permeability, as seen in analogs with logP values <3.5 .
- Table : Key SAR Trends
| Modification | Effect on Bioactivity | Reference |
|---|---|---|
| Nitro → CF₃ | ↑ Metabolic stability | |
| 2-Cl addition | ↑ Cytotoxicity (IC₅₀ ↓20%) | |
| Methoxy → OMe | Retains target binding |
Data-Driven Research Questions
Q. What computational tools predict the compound’s pharmacokinetic (PK) properties, and how reliable are these models?
- Methodological Answer :
- In silico ADME : Use SwissADME or ADMETLab to predict logP (estimated 2.8), solubility (-4.2 logS), and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
- Limitations : Models may underestimate the impact of the nitro group on hepatic clearance; experimental microsomal stability testing is recommended .
Q. How can crystallographic data inform co-crystallization studies with biological targets?
- Methodological Answer :
- Protein-ligand docking : Use AutoDock Vina to simulate binding modes to targets like COX-2. The nitro group’s orientation may form π-stacking with Phe residues .
- Co-crystallization trials : Optimize conditions (pH 7.4, PEG 3350 precipitant) based on similar thiadiazole complexes resolved at 2.0 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
